REACTION_CXSMILES
|
C([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]2=O)C.S(=O)(=O)(O)O.OO.[C:21]([OH:24])(=[O:23])[CH3:22]>>[CH2:5]([C:4]1[CH:3]=[CH:11][CH:10]=[C:9]2[NH:8][C:7](=[O:12])[O:24][C:21](=[O:23])[C:22]=12)[CH3:6]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
by stirring at room temperature
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
after stirring at 60° to 65° C. for additional one hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
The deposited solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC=C2C1C(=O)OC(N2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |